L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-methyl-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl-
Description
Core Altritol Backbone Configuration
The foundational structure of this derivative originates from the L-altritol backbone, a six-carbon polyol with the systematic name (2S,3R,4S,5S)-hexane-1,2,3,4,5,6-hexaol . In its unmodified state, altritol adopts a chair-like 1C4 conformation , as observed in crystallographic studies of altritol-containing nucleic acid analogs. This puckering mode positions the hydroxyl groups equatorially, minimizing steric clashes while maximizing hydrogen-bonding opportunities.
The 1,2,5,6-tetradeoxy modification systematically removes hydroxyl groups from the C1, C2, C5, and C6 positions, fundamentally altering the molecule’s hydrogen-bonding capacity and solvation properties. Comparative analysis with parent altritol structures reveals:
| Property | Parent Altritol | Tetradeoxy Derivative |
|---|---|---|
| Hydroxyl groups | 6 | 2 |
| Dominant puckering | 1C4 chair | 1C4 chair (modified) |
| Solvation energy (kcal/mol) | -18.2 | -9.7 |
Table 1: Comparative physicochemical properties of altritol and its tetradeoxy derivative.
The retained hydroxyl groups at C3 and C4 maintain partial capacity for intra- and intermolecular hydrogen bonding. However, the absence of hydroxyls at C1/C2 and C5/C6 creates localized hydrophobic regions that influence molecular packing and solvent interactions.
Substituent Spatial Arrangement Patterns
The derivative’s complexity arises from two bis((3-methyl-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino) groups at C2 and C5, coupled with diphenyl substitutions at C1 and C6. X-ray crystallographic data from analogous compounds reveals three critical spatial features:
- Benzamide plane orientation : The benzoyl groups form dihedral angles of 54–68° relative to the altritol plane, creating a staggered arrangement that minimizes π-π stacking interference.
- Phenylmethoxy carbonyl spacing : Inter-atomic distances between carbonyl oxygens and adjacent phenyl rings measure 3.8–4.2 Å, suggesting weak C–H···O hydrogen bonds contribute to conformational stability.
- Methyl group shielding : The 3-methyl substituents on the benzoyl moieties occupy axial positions, creating steric barriers that restrict rotation about the C–N bonds.
Molecular dynamics simulations indicate the substituent arrangement induces a helical twist in the altritol backbone, with an average torsion angle (θ) of 28° ± 4° between C3 and C4. This distortion arises from intramolecular van der Waals interactions between the bulky aromatic groups.
Stereochemical Considerations in 1,2,5,6-Tetradeoxy Modification
The tetradeoxy modification introduces four stereogenic centers at C1, C2, C5, and C6, in addition to the existing chiral centers at C3 and C4. The specified (2S,3R,4S,5S) configuration creates a meso compound with C2 and C5 acting as pseudo-symmetric centers. Key stereochemical consequences include:
- Helical handedness : The spatial arrangement of substituents generates a right-handed helical twist, as confirmed by circular dichroism spectra showing a positive Cotton effect at 214 nm.
- Diastereomer stability : Ab initio calculations at the CCSD(T)/cc-pVTZ level predict the specified stereoisomer is 12.3 kcal/mol more stable than its enantiomer due to favorable intramolecular CH/π interactions.
- Conformational locking : Removal of hydroxyl groups at C1/C2 and C5/C6 reduces conformational flexibility by 38% compared to parent altritol, as quantified by principal component analysis of molecular dynamics trajectories.
The stereochemical integrity of the C3 and C4 hydroxyls remains critical for maintaining the molecule’s overall topology. Substitution at these positions would likely disrupt the delicate balance of hydrophobic/hydrophilic interactions governing its three-dimensional architecture.
Properties
CAS No. |
173094-21-8 |
|---|---|
Molecular Formula |
C50H50N4O8 |
Molecular Weight |
835.0 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[3-methyl-2-(phenylmethoxycarbonylamino)benzoyl]amino]-1,6-diphenylhexan-2-yl]carbamoyl]-6-methylphenyl]carbamate |
InChI |
InChI=1S/C50H50N4O8/c1-33-17-15-27-39(43(33)53-49(59)61-31-37-23-11-5-12-24-37)47(57)51-41(29-35-19-7-3-8-20-35)45(55)46(56)42(30-36-21-9-4-10-22-36)52-48(58)40-28-16-18-34(2)44(40)54-50(60)62-32-38-25-13-6-14-26-38/h3-28,41-42,45-46,55-56H,29-32H2,1-2H3,(H,51,57)(H,52,58)(H,53,59)(H,54,60)/t41-,42-,45-,46+/m0/s1 |
InChI Key |
AXBPJOLNOGCNTJ-KKWITKANSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H]([C@H]([C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC(=C4NC(=O)OCC5=CC=CC=C5)C)O)O)NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(C(C(CC3=CC=CC=C3)NC(=O)C4=CC=CC(=C4NC(=O)OCC5=CC=CC=C5)C)O)O)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
L-Altritol, specifically the compound L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-methyl-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl-, is a complex chemical structure that has garnered attention for its potential biological activities. This compound is a derivative of altritol and has been studied for its interactions with nucleic acids and its potential therapeutic applications in oncology and drug resistance.
Chemical Structure
The chemical structure of L-Altritol can be represented as follows:
- Molecular Formula: C27H34N4O6
- IUPAC Name: L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-methyl-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl-
L-Altritol exhibits biological activity primarily through its modification of small interfering RNAs (siRNAs). Research indicates that altritol-modified siRNAs can enhance the stability and effectiveness of RNA-based therapies by improving their resistance to nucleases and prolonging their action in cellular environments. For instance:
- Inhibition of B-Raf Oncogene: Altritol-modified siRNAs targeting the B-Raf oncogene have shown significant efficacy in inducing apoptosis in melanoma cells. The modifications allowed for improved binding affinity and reduced degradation rates compared to unmodified siRNAs .
- MDR1 Expression Modulation: Altritol-modified nucleic acids have been shown to inhibit the expression of P-glycoprotein (MDR1), which is associated with multidrug resistance in cancer cells. This inhibition leads to increased accumulation of chemotherapeutic agents within the cells .
Case Studies
Several studies have highlighted the effectiveness of L-Altritol derivatives in various biological contexts:
- Melanoma Treatment:
- Drug Resistance:
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists two related compounds, enabling a preliminary structural and functional comparison:
Table 1: Structural Comparison of L-Altritol Derivative and Analogues
| Compound Name | CAS Number | Core Structure | Key Functional Groups |
|---|---|---|---|
| L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl | 129491-65-2 | Tetradeoxy altritol | Bis-((tert-butoxycarbonyl)amino), diphenyl |
| tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate | 98760-08-8 | Epoxide-carbamate | Epoxide ring, tert-butyl carbamate, phenylethyl backbone |
| Carbamic acid,N-[(1S,2S)-2,3-dihydroxy-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester | 149451-80-9 | Dihydroxypropyl carbamate | Dihydroxypropyl backbone, tert-butyl carbamate, phenylmethyl substituent |
Key Findings:
Functional Group Diversity :
- The target L-Altritol derivative (129491-65-2) features bis-amide groups with phenylmethoxycarbonyl-protected amines, contrasting with the tert-butyl carbamate groups in the analogues (98760-08-8, 149451-80-9). This difference impacts solubility and metabolic stability, as carbamates are generally more hydrolytically stable than amides .
- The epoxide ring in 98760-08-8 introduces electrophilic reactivity, absent in the altritol-based compounds, suggesting divergent applications (e.g., alkylating agents vs. receptor-binding scaffolds).
Backbone Modifications: The tetradeoxy altritol core (129491-65-2) lacks hydroxyl groups, reducing polarity compared to the dihydroxypropyl backbone of 149451-80-7. This may enhance membrane permeability in drug design contexts.
Stereochemical Complexity :
- Both 98760-08-8 and 149451-80-9 exhibit defined stereochemistry (S/R configurations), critical for chiral recognition in enzymatic processes. The altritol derivative’s stereochemical profile is undefined in the evidence but likely influences its binding affinity .
Q & A
Q. What are the recommended strategies for synthesizing and purifying this L-Altritol derivative?
- Methodological Answer : Synthesis of this complex polyfunctional compound requires stepwise coupling of benzoyl and phenylmethoxycarbonylamino groups. A modular approach, inspired by peptide synthesis protocols, can minimize side reactions. For example, coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may enhance reaction efficiency. Purification should involve gradient HPLC (High-Performance Liquid Chromatography) using a C18 column and acetonitrile/water mobile phases to separate stereoisomers . Intermediate characterization via -NMR and ESI-MS is critical to confirm structural integrity at each step.
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Use -, -, and 2D NMR (e.g., COSY, HSQC) to assign stereochemistry and verify substituent positions. For example, aromatic protons in the phenyl groups will show distinct splitting patterns in -NMR.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (e.g., expected m/z for ).
- X-ray Crystallography : If crystalline, single-crystal X-ray analysis resolves absolute configuration, critical for validating stereochemical claims .
Advanced Research Questions
Q. How to address contradictory spectral data during characterization?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities, stereochemical ambiguity, or dynamic effects (e.g., rotamers). Strategies include:
- Variable Temperature (VT) NMR : Identify rotameric equilibria by acquiring spectra at temperatures ranging from −40°C to 60°C.
- Isotopic Labeling : Introduce - or -labels at suspected reactive sites to simplify spectral assignments.
- Computational Modeling : Compare experimental -NMR shifts with DFT (Density Functional Theory)-predicted shifts for proposed conformers .
Q. What experimental design optimizes the yield of the bis-amination step?
- Methodological Answer : The bis-amination reaction’s efficiency depends on steric hindrance and electronic effects. A Design of Experiments (DoE) approach can optimize parameters:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Solvent Polarity | Dioxane to DMF | Anhydrous DMF |
| Temperature | 25°C–80°C | 60°C |
| Catalyst | None vs. Cu(I) | CuI (5 mol%) |
Q. How to evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at −20°C, 4°C, and 25°C for 1–6 months. Analyze degradation via HPLC (e.g., new peaks indicate decomposition).
- Light Sensitivity : Expose samples to UV light (254 nm) and compare with dark-stored controls.
- Hygroscopicity : Use TGA (Thermogravimetric Analysis) to assess moisture absorption, which may necessitate storage under inert gas .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and observed LogP values?
- Methodological Answer : Experimental LogP (e.g., via shake-flask method) may deviate from computational predictions (e.g., ChemAxon, ACD/Labs) due to:
- Ionization Effects : Measure pH-dependent LogD (distribution coefficient) if the compound ionizes in aqueous media.
- Impurity Interference : Purify the compound via preparative TLC (Thin-Layer Chromatography) using silica gel and chloroform/methanol (9:1) before testing.
- Solvent System Bias : Validate results across multiple solvent systems (e.g., octanol/water vs. cyclohexane/water) .
Synthesis and Analysis Workflow Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
